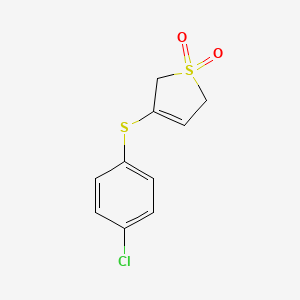

3-(4-Chlorophenyl)sulfanyl-2,5-dihydrothiophene 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Chlorophenyl)sulfanyl-2,5-dihydrothiophene 1,1-dioxide (3-CP-SDT) is a sulfur-containing heterocyclic compound with a wide range of potential applications in the field of scientific research. It is a yellow-coloured crystalline solid that has the molecular formula C8H6ClOS2. This compound has been extensively studied due to its unique properties and potential applications in a variety of fields, including medicinal chemistry, drug discovery, and biochemistry.

Aplicaciones Científicas De Investigación

1. Precursor in Heterocyclic Chemistry

3-(4-Chlorophenyl)sulfanyl-2,5-dihydrothiophene 1,1-dioxide serves as a precursor in the synthesis of heterocyclic o-quinodimethanes. These compounds are produced by pyrolysis of heterocyclic fused sulfones, which then react with various dienophiles (Chaloner et al., 1992).

2. Study of Intramolecular Interactions

The compound is involved in the study of intramolecular interactions in sulfur-organic compounds. Researchers have used it to investigate the nature of the interaction between the sulfonyl group and other substituents (Klimusheva et al., 1980).

3. Synthesis of Bicyclic Dioxetanes

It has been used in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. These dioxetanes display interesting properties like base-induced chemiluminescence (Watanabe et al., 2010).

4. Precursor for Fused Polycyclic Nitrosulfolane Derivatives

The compound is a key substrate in the modified synthesis of 2-benzylidene-4-nitro-2,5-dihydrothiophene 1,1-dioxides, which are promising materials for assembling fused polycyclic nitrosulfolane derivatives (Savelev et al., 2021).

5. Investigation of Oxidation Reactions

Its oxidation reactions have been investigated in detail, which is essential for understanding its chemical reactivity and potential applications in organic synthesis (Nakayama & Sugihara, 1991).

6. Precursor in Diels-Alder Reactions

It acts as a precursor in Diels-Alder reactions, illustrating its utility in synthetic organic chemistry (Andrade et al., 2003).

Propiedades

IUPAC Name |

3-(4-chlorophenyl)sulfanyl-2,5-dihydrothiophene 1,1-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2S2/c11-8-1-3-9(4-2-8)14-10-5-6-15(12,13)7-10/h1-5H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTIKSKIAFQQDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(CS1(=O)=O)SC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2363811.png)

![N-(benzo[d]thiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2363820.png)

![S-ethyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamothioate](/img/structure/B2363823.png)

![N-[4-(diphenylcarbamoylamino)phenyl]acetamide](/img/structure/B2363827.png)

![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2363833.png)